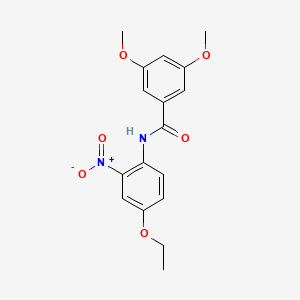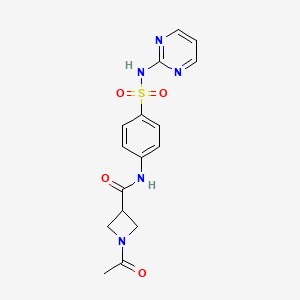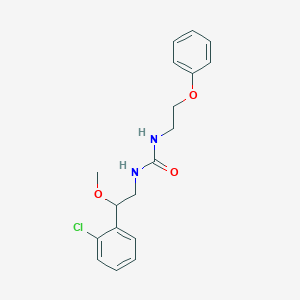
1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(2-phenoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(2-phenoxyethyl)urea, also known as CPMU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPMU is a urea derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Environmental Science : The degradation of antimicrobials like triclosan and triclocarban, which are structurally similar to the queried compound, has been studied using electro-Fenton systems. This research is important for understanding the environmental impact and degradation pathways of these compounds (Sirés et al., 2007).
Cancer Research : Symmetrical N,N'-diarylureas, which share a functional group with the queried compound, have been identified as potent activators of eIF2α kinase, influencing cancer cell proliferation. This signifies their potential as anti-cancer agents (Denoyelle et al., 2012).
Pesticide Science : Certain urea derivatives have been investigated as insecticides, disrupting cuticle deposition in insects, indicating their potential use in pest control (Mulder & Gijswijt, 1973).
Photodegradation Studies : Investigations have been conducted on the photodegradation and hydrolysis of substituted urea pesticides in water, which is relevant for understanding the environmental stability and breakdown of these compounds (Gatidou & Iatrou, 2011).
Agricultural Chemistry : The determination of maloran (a herbicide) and its metabolites in soils, which includes substituted ureas, provides insights into the environmental fate and soil chemistry interactions of these compounds (Katz & Strusz, 1968).
Chemical Synthesis : Research on the synthesis of various urea derivatives, including those with trihalomethyl and dihydrothieno[2,3-d]pyrimidin-4-ones, contributes to the broader field of organic chemistry and synthesis (Vovk et al., 2004).
Toxicology : The toxicity and photodegradation of certain urea derivatives have been studied, which is important for assessing the environmental and health impacts of these chemicals (Guoguang, Xiangning, & Xiao-bai, 2001).
Propriétés
IUPAC Name |
1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c1-23-17(15-9-5-6-10-16(15)19)13-21-18(22)20-11-12-24-14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3,(H2,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALRJVFHNOHFEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NCCOC1=CC=CC=C1)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

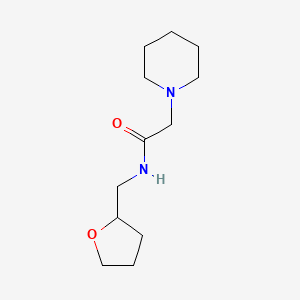
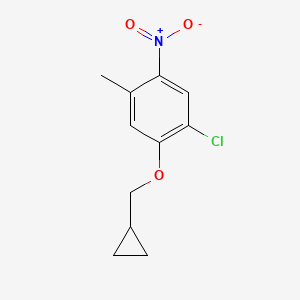
![3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B2389362.png)

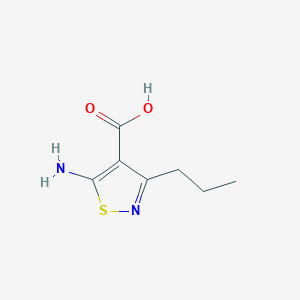

![Racemic-(6S,8Ar)-Tert-Butyl 6-(Hydroxymethyl)Hexahydropyrrolo[1,2-A]Pyrazine-2(1H)-Carboxylate](/img/structure/B2389371.png)

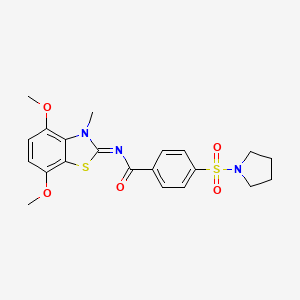
![N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)
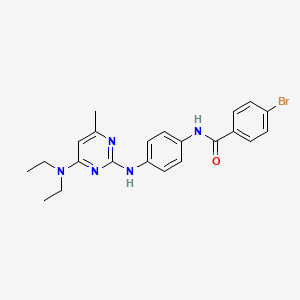
![N-[[1-(Cyclopropylmethyl)piperidin-3-yl]methyl]prop-2-enamide](/img/structure/B2389377.png)
